BenchChemオンラインストアへようこそ!

Buxbodine B

In Vivo Pharmacology Bioavailability Salt Form Selection

Cyclopamine, systematically named (5alpha,16beta,20S)-20-(Dimethylamino)-16-hydroxy-4,4,14-trimethyl-9,19-cyclopregn-1-en-3-one, is a naturally occurring steroidal alkaloid isolated from *Veratrum californicum*. It functions as a specific antagonist of the Smoothened (SMO) receptor, thereby inhibiting the Hedgehog (Hh) signaling pathway, which is a critical regulator of embryonic development, stem cell maintenance, and oncogenesis.

Molecular Formula C26H41NO2
Molecular Weight 399.6 g/mol
Cat. No. B12430273
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBuxbodine B
Molecular FormulaC26H41NO2
Molecular Weight399.6 g/mol
Structural Identifiers
SMILESCC(C1C(CC2(C1(CCC34C2CCC5C3(C4)C=CC(=O)C5(C)C)C)C)O)N(C)C
InChIInChI=1S/C26H41NO2/c1-16(27(6)7)21-17(28)14-24(5)19-9-8-18-22(2,3)20(29)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h10-11,16-19,21,28H,8-9,12-15H2,1-7H3/t16?,17?,18?,19?,21?,23-,24+,25-,26+/m1/s1
InChIKeyNZZQZWQHKWTQRO-IRWKSITDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Cyclopamine (11-Deoxojervine): Procurement-Grade Smoothened Antagonist for Hedgehog Pathway Research


Cyclopamine, systematically named (5alpha,16beta,20S)-20-(Dimethylamino)-16-hydroxy-4,4,14-trimethyl-9,19-cyclopregn-1-en-3-one, is a naturally occurring steroidal alkaloid isolated from *Veratrum californicum* [1]. It functions as a specific antagonist of the Smoothened (SMO) receptor, thereby inhibiting the Hedgehog (Hh) signaling pathway, which is a critical regulator of embryonic development, stem cell maintenance, and oncogenesis [2]. With a molecular weight of 411.62 g/mol and a high-performance liquid chromatography (HPLC) purity typically exceeding 99%, this compound serves as a foundational tool compound for investigating Hh-dependent biology in a wide array of cellular and *in vivo* model systems .

The Critical Differentiation of Cyclopamine: Why Potency, Salt Form, and Binding Kinetics Preclude Simple Substitution with In-Class Analogs


The Hedgehog pathway inhibitor landscape is crowded with both natural and synthetic SMO antagonists, including vismodegib, sonidegib, IPI-926, and KAAD-cyclopamine. However, direct substitution of cyclopamine with these alternatives is scientifically unsound due to profound differences in binding kinetics, mutant SMO engagement, and *in vivo* bioavailability. As a natural product, cyclopamine exhibits a unique binding mode and potency profile that synthetic analogs do not fully recapitulate [1]. Furthermore, the base form's poor aqueous solubility and acid sensitivity limit its utility in certain *in vivo* models, making the selection of a specific salt or formulation—such as cyclopamine tartrate—a critical procurement decision based on experimental design [2]. The following quantitative evidence details these precise, measurable points of differentiation.

Quantitative Evidence for Cyclopamine Differentiation: A Procurement Guide Based on Head-to-Head Comparator Data


Cyclopamine Tartrate (CycT) vs. Cyclopamine Base: Superior Solubility and In Vivo Potency

The cyclopamine tartrate salt (CycT) demonstrates a 6-fold increase in inhibitory potency compared to the cyclopamine free base in a Hh signaling-dependent motor neuron differentiation assay [1]. This enhancement is accompanied by a marked improvement in aqueous solubility, which is a critical determinant for systemic administration in animal models [1].

In Vivo Pharmacology Bioavailability Salt Form Selection

Cyclopamine vs. IPI-926 (Saridegib): 10- to 35-Fold Difference in Cellular EC50 Values

In a direct head-to-head comparison, the synthetic SMO antagonist IPI-926 (saridegib) exhibits significantly greater potency than cyclopamine across multiple cell-based assays. The EC50 values for inhibiting Shh-induced Gli-luciferase activity and cell differentiation were 10- to 35-fold lower for IPI-926 [1]. This highlights a critical procurement consideration: IPI-926 is a far more potent tool for cellular assays, while cyclopamine remains the benchmark natural product SMO antagonist.

Cellular Potency SMO Antagonism Drug Development

Cyclopamine vs. Vismodegib: Binding Kinetics and Mutant SMO Engagement

Quantitative kinetic binding analysis reveals that the dissociation rate (koff) of cyclopamine is >10-fold faster than that of the clinical candidate TAK-441, and is distinct from vismodegib [1]. Crucially, the D473H mutation in SMO, which confers clinical resistance to vismodegib, also reduces the association rate (kon) of cyclopamine, indicating a shared vulnerability that differentiates both from TAK-441 [1]. This data positions cyclopamine as a reference compound for studying SMO binding kinetics and resistance mechanisms.

Binding Kinetics Drug Resistance SMO Mutants

Cyclopamine vs. KAAD-Cyclopamine: A 10- to 20-Fold Potency Gap in Engineered Cell Lines

KAAD-cyclopamine, a synthetic derivative with an added aminoethyl-aminocaproyl-dihydrocinnamoyl group, exhibits a 10- to 20-fold increase in potency compared to the parent cyclopamine in specific engineered cell lines [1]. This potency boost, however, comes with a trade-off in compound stability in solution [1]. For researchers requiring maximum signal inhibition in short-term cellular assays, KAAD-cyclopamine may be a superior choice, whereas cyclopamine remains the more stable and well-characterized standard for long-term or *in vivo* studies.

Synthetic Analog Potency Enhancement Cellular Assay

Cyclopamine In Vivo Pharmacokinetics: Achieving a Defined Steady-State Serum Concentration for Teratogenicity Studies

Cyclopamine's *in vivo* pharmacokinetic profile is defined by dose- and route-dependent parameters. Continuous infusion at 160 mg/kg/day is required to achieve a dam serum steady-state concentration of ~2 μM, which corresponds to the dysmorphogenic concentration established *in vitro* [1]. This quantitative relationship between infusion rate and target tissue exposure is essential for designing reproducible teratogenicity and cancer xenograft studies, differentiating it from orally bioavailable clinical candidates like vismodegib and sonidegib [2].

Pharmacokinetics In Vivo Dosing Developmental Biology

Cyclopamine vs. Sonidegib and Vismodegib: Differential Topical Efficacy and Skin Partitioning

A comparative evaluation of 12 SMO antagonists for topical application revealed that cyclopamine, along with vismodegib and sonidegib, exhibits relatively low topical efficacy in a depilated mouse model compared to other compounds like LEQ-506 and TAK-441 [1]. Furthermore, cyclopamine showed a distinct skin and blood partition profile, with lower skin concentrations achieved compared to more lipophilic candidates [1]. This data explicitly positions cyclopamine as a less suitable candidate for topical formulation studies, a key differentiator from compounds specifically developed for dermal applications.

Topical Application Skin Pharmacokinetics Dermatology Models

Optimal Application Scenarios for Cyclopamine Based on Quantitative Differentiation Evidence


Developmental Biology and Teratogenicity Studies Requiring Continuous In Vivo Infusion

Cyclopamine is the gold standard for studying Hh pathway-dependent embryonic development. The established PK model [1] demonstrates that a continuous infusion of 160 mg/kg/day achieves a serum steady-state concentration of ~2 μM, precisely matching the *in vitro* dysmorphogenic threshold. This makes cyclopamine ideal for osmotic pump studies investigating cleft palate, limb patterning, and neural tube development, where sustained pathway inhibition is required to induce reproducible phenotypes.

Cellular Assays Using Cyclopamine as a Benchmark Natural Product SMO Antagonist

In cell-based assays, cyclopamine serves as the reference natural product SMO antagonist against which synthetic analogs are compared. Its well-characterized IC50 of 46 nM in TM3Hh12 cells and EC50 values of 59-399 nM in various reporter cell lines [2] provide a reliable baseline. This is particularly valuable when screening novel compounds where a less potent, 'physiological' benchmark is desired, or when investigating the mechanism of natural product inhibition.

Cancer Stem Cell and Tumor Sphere Assays with Defined SMO Dependency

Cyclopamine is a critical tool for validating SMO-dependent oncogenic signaling in cancer stem cell populations. Its ability to inhibit self-renewal and secondary colony formation in vitro, as demonstrated in leukemia models [3], makes it a standard for dissecting Hh pathway contributions to tumor initiation and maintenance. Researchers should note that for maximum potency, the KAAD analog [4] or cyclopamine tartrate [5] may be preferred, but cyclopamine base remains the foundational comparator.

Drug Resistance Mechanism Studies in Vismodegib-Resistant Models

Given that both cyclopamine and vismodegib exhibit reduced binding to the clinically relevant SMO-D473H mutant [6], cyclopamine is an essential control in studies investigating acquired resistance to SMO antagonists. Its use helps delineate resistance mechanisms that are specific to certain binding modes versus those that are more general to the SMO pocket, aiding in the development of next-generation inhibitors like TAK-441.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Buxbodine B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.